![molecular formula C17H19N3O B1520401 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide CAS No. 1251924-04-5](/img/structure/B1520401.png)
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (CAS Number: 1251924-04-5) is a compound that belongs to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with a benzyl group and a carbohydrazide functional group. The molecular formula is with a molecular weight of approximately 281.36 g/mol.
Biological Activities
The biological activities of this compound have been investigated in various studies. Key findings include:
Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. The presence of the hydrazide moiety enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals.
Neuroprotective Effects
Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. For example, derivatives have demonstrated the ability to inhibit caspase-3 activity in neuronal models, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
A comprehensive review of related compounds indicates that the biological activity of tetrahydroisoquinoline derivatives is influenced by various structural modifications. The following table summarizes key findings regarding SAR:
Substituent | Effect on Activity |
---|---|
Benzyl Group | Enhances lipophilicity and cellular uptake |
Hydrazide Functional Group | Increases antioxidant activity |
Alkyl Substituents | Modulates receptor affinity and selectivity |
Case Studies
- Neuroprotective Study : In an in vivo model, this compound was tested for its ability to mitigate L-DOPA-induced neurotoxicity. Results indicated that the compound significantly reduced caspase-3 activation and preserved dopaminergic neuron integrity .
- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against common pathogens. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects. Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain analogs could effectively target cancer cell lines with minimal toxicity to normal cells .
- Neuroprotective Effects : Research highlights the potential of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in treating neurodegenerative diseases. Its structural similarity to dopamine allows it to interact with dopaminergic pathways, making it a candidate for treating conditions like Parkinson's disease .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antimicrobial agents based on its structure .
Chemical Synthesis and Intermediary Uses
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex organic molecules. This includes the production of pharmaceuticals and agrochemicals where specific functional groups are required .
- Reactivity : The presence of the hydrazide functional group makes it susceptible to various chemical transformations such as acylation and hydrazone formation, which are valuable in synthetic organic chemistry .
Case Studies and Research Findings
- Anticancer Research :
- Neuroprotective Studies :
- Antimicrobial Activity :
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRXNJHYAJIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.